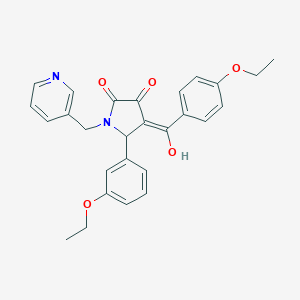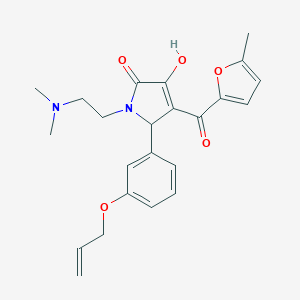![molecular formula C20H24N2O2 B384990 3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol CAS No. 615280-03-0](/img/structure/B384990.png)
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is based on a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is attached to a propyl group and a methylphenoxy group .Chemical Reactions Analysis
While specific chemical reactions involving this compound aren’t available, similar compounds are known to be strong electron donor molecules that can be used for n-type doping . They show conductivity as a dopant .Wissenschaftliche Forschungsanwendungen
Medicine: Potential Therapeutic Agent
This compound, belonging to the benzimidazole class, may have potential as a therapeutic agent due to the pharmacological significance of its core structure . Benzimidazoles are known for their wide range of biological activities, including antiviral, antifungal, and anticancer properties. The specific substituents in this compound could be explored for targeted therapies, possibly acting on cellular signaling pathways or as enzyme inhibitors.
Agriculture: Pesticide Development
In agriculture, benzimidazole derivatives have been utilized as fungicides and pesticides . The unique structure of this compound could be synthesized and tested for its efficacy in protecting crops from pests and diseases, potentially leading to the development of new agricultural chemicals with improved safety profiles and environmental compatibility.
Material Science: Organic Semiconductor
The benzimidazole moiety is a promising candidate for use in organic semiconductors due to its electron-rich nature . The compound could be investigated for its electrical conductivity properties and its potential integration into organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).
Environmental Science: Pollutant Removal
Compounds with benzimidazole structures have been studied for their ability to remove pollutants from the environment . This particular compound could be researched for its adsorption capacity and used in the development of filtration materials or methods for water treatment and purification systems.
Biochemistry: Enzyme Inhibition Studies
Benzimidazole derivatives are known to act as inhibitors for various enzymes, which is crucial in understanding metabolic pathways and disease mechanisms . This compound could be used in biochemical assays to study its inhibitory effects on specific enzymes, aiding in the discovery of new drug targets.
Pharmacology: Drug Delivery Systems
The structural complexity of this compound makes it a candidate for exploration within drug delivery systems . Its ability to form stable complexes with other molecules could be advantageous in designing carrier systems that improve the bioavailability and targeted delivery of therapeutic agents.
Wirkmechanismus
- TPBi primarily interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, TPBi is commonly used as a functional material in organic light-emitting diodes (OLEDs) and electronic transport layers (ETLs) for perovskite solar cells .
- In OLEDs, TPBi acts as an electron transport layer, facilitating efficient charge transfer from the emissive layer to the electrode. Its electronic properties contribute to improved device performance .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Eigenschaften
IUPAC Name |
3-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-4-8-17(15-16)24-14-6-12-22-19-10-3-2-9-18(19)21-20(22)11-5-13-23/h2-4,7-10,15,23H,5-6,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSCUDIHBCXQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-ethoxybenzoyl)-3-hydroxy-5-[3-(isopentyloxy)phenyl]-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384908.png)
![5-[3-(allyloxy)phenyl]-3-hydroxy-4-(4-propoxybenzoyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384909.png)
![5-[3-(allyloxy)phenyl]-3-hydroxy-1-(2-methoxyethyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384912.png)
![5-(3-butoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384915.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384916.png)
![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B384917.png)

![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-[3-(pentyloxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384921.png)
![5-[3-ethoxy-4-(pentyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384922.png)
![5-[3-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384925.png)
![1-(furan-2-ylmethyl)-4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B384926.png)
![1-[2-(Dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-2H-pyrrol-5-one](/img/structure/B384928.png)
![4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one](/img/structure/B384929.png)
